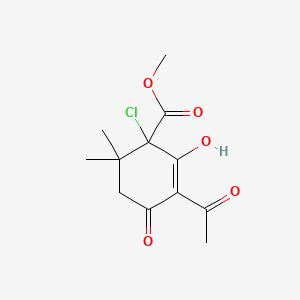![molecular formula C21H13F4N3O3 B4322744 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B4322744.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex organic compound belonging to the class of benzamides This compound is characterized by the presence of multiple fluorine atoms, a methoxy group, and an oxazolo[4,5-b]pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with an appropriate amine under suitable conditions.
Introduction of the Oxazolo[4,5-b]pyridine Moiety: The next step involves the introduction of the oxazolo[4,5-b]pyridine moiety through a cyclization reaction. This can be achieved by reacting the intermediate product with a suitable reagent, such as 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine.
Final Coupling: The final step involves coupling the intermediate product with the benzamide core to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and substitution reagents (e.g., halogens, nucleophiles).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its unique chemical properties, such as its reactivity and stability.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: The compound is explored for its potential therapeutic applications, including its activity against specific biological targets.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include:
2,3,5,6-Tetrafluoro-4-methoxybenzamide: A simpler analog lacking the oxazolo[4,5-b]pyridine moiety.
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: A related compound with a methoxymethyl group instead of the benzamide moiety.
4-Methyl-2,3,5,6-tetrafluorobenzyl bromide: A compound with a bromine atom instead of the methoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of multiple fluorine atoms, a methoxy group, and an oxazolo[4,5-b]pyridine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various scientific research applications.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3O3/c1-9-8-10(21-28-19-12(31-21)4-3-7-26-19)5-6-11(9)27-20(29)13-14(22)16(24)18(30-2)17(25)15(13)23/h3-8H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXDKHRJMIQQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4322687.png)
![2-AMINO-4-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B4322694.png)

![[(5-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE](/img/structure/B4322699.png)


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4322711.png)
![3,4,5-triethoxy-N-[2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazol-4-yl]benzamide](/img/structure/B4322723.png)
![3,4,5-triethoxy-N-[4-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4322730.png)

![5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4322740.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}-3,5-dimethylpiperidine](/img/structure/B4322742.png)
![methyl 2-[(6-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate](/img/structure/B4322743.png)
